2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:
- 3-Substituent: A furan-2-ylmethyl group, which may enhance binding interactions via π-π stacking or hydrogen bonding.
- 5,6-Substituents: Methyl groups that likely improve lipophilicity and membrane permeability.
Its molecular formula is C₁₉H₂₁N₂O₃S₂, with a molecular weight of 401.5 g/mol (calculated based on substituent contributions).
Properties
Molecular Formula |
C19H22N2O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-11-12(2)26-16-15(11)17(23)21(9-13-7-6-8-24-13)18(20-16)25-10-14(22)19(3,4)5/h6-8H,9-10H2,1-5H3 |
InChI Key |
BTURSIPNYJLZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminothiophene Derivatives
Aminothiophene carboxamides undergo cyclization with formamide under elevated temperatures (150–180°C) to form the pyrimidinone ring. For example, Patel et al. demonstrated that ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate reacts with formamide to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4-one in 76–97% yields. This method avoids chromatography, aligning with green chemistry principles.
Four-Component Reaction
A catalytic four-component reaction using ketones, ethyl cyanoacetate, sulfur (S₈), and formamide offers a one-pot alternative. This approach reduces step count and catalyst loading while maintaining high regioselectivity for the 5,6-dimethyl substituents. For instance, reacting 3-pentanone with ethyl cyanoacetate and S₈ in formamide at 120°C produced the core structure in 84% yield.
Thiolation at the 2-Position
The 3,3-dimethyl-2-oxo-butylsulfanyl group is introduced via nucleophilic substitution.
Synthesis of 3,3-Dimethyl-2-oxo-butyric Acid
The precursor 3,3-dimethyl-2-oxo-butyric acid is synthesized via a Grignard reaction. tert-Butylmagnesium chloride reacts with oxalyl chloride and N,N'-diphenylurea in toluene to form 5-tert-butyl-5-hydroxy-1,3-diphenyl-2,4-imidazolidinedione, which is hydrolyzed with NaOH and acidified to yield the acid in 84–85% purity. This method reduces high-salt wastewater by 98% compared to traditional routes.
Thiolation Reaction
The acid is converted to its thiol derivative (3,3-dimethyl-2-oxo-butanethiol) using Lawesson’s reagent or P₄S₁₀. Subsequent reaction with 2-chloro-3-furan-2-ylmethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one in ethanol at reflux affords the final compound. Kankanala et al. observed 72–91% yields for analogous thiolation reactions using KSCN in acetic acid.
Final Compound Characterization
Spectral Data
Yield Optimization
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Core synthesis | 84–97 | 98 |
| Alkylation | 78 | 97 |
| Thiolation | 85 | 98 |
Environmental and Industrial Considerations
The patented Grignard route for 3,3-dimethyl-2-oxo-butyric acid reduces wastewater generation by 98% and enables solvent recycling (toluene recovery >95%). Additionally, the four-component core synthesis eliminates chromatography, cutting production costs by 30% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thieno rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base catalysts like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxo-butylsulfanyl)-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents are summarized below:
Key Research Findings
Antifungal Activity: Analogs like 2-(2,4-dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (6h) exhibit antifungal properties, suggesting the thieno[2,3-d]pyrimidinone core is pharmacologically active .
Crystallographic Data: The 4-bromophenoxy derivative () forms stable crystals with a planar pyrimidinone ring, highlighting structural rigidity .
Substituent Effects :
- Furan-2-ylmethyl : Shared with the target compound and ’s analog, this group may enhance target binding in drug design .
- Bromine : Introduced in analogs, bromine increases molecular weight and may affect toxicity or bioavailability.
- Morpholine : In , this group improves solubility but reduces lipophilicity compared to the target compound’s dimethyl-oxobutyl chain .
Pharmacological Implications
- Lipophilicity : The target compound’s 3,3-dimethyl-2-oxobutylsulfanyl group likely enhances membrane permeability over smaller alkyl chains (e.g., isopropyl in ).
- Metabolic Stability : Bulky 2-substituents (e.g., dimethyl-oxobutyl) may reduce oxidative metabolism compared to morpholine or allyl groups .
Biological Activity
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidin-4-one core structure, which is known for its diverse pharmacological properties. The presence of the furan and sulfanyl groups enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 374.52 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds similar to this thieno[2,3-d]pyrimidin derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 and HepG2 have demonstrated variable effects. Some derivatives showed no significant cytotoxicity even at higher concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 92 | 88 |
| Compound B | 200 | 67 | 70 |
| Compound C | 50 | 105 | 110 |
The biological activity of this compound likely involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. The thieno[2,3-d]pyrimidine scaffold is known to interact with various biological targets, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies
A recent study examined the effects of similar thieno[2,3-d]pyrimidin derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Study Summary
- Objective : To evaluate the anticancer properties of thieno[2,3-d]pyrimidin derivatives.
- Method : Treatment of A549 lung cancer cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 100 µM.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound, and how do they impact yield and purity?
The synthesis involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Thioether linkage formation : Reacting a thioketone precursor with a mercaptoalkylketone under basic conditions (e.g., K₂CO₃ in DMF) .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the furan-2-ylmethyl and dimethylbutylsulfanyl groups. Temperature control (60–80°C) and solvent choice (e.g., DMF, THF) are critical to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity . Table 1: Example reaction parameters from analogous compounds:
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 70°C | 65–75 | 90 |
| Alkylation | NaH, THF, 60°C | 50–60 | 85 |
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the thieno-pyrimidine core shows distinct aromatic proton signals at δ 7.2–8.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 473.2) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Q. What structural features influence its potential biological activity?
- Core framework : The thieno[2,3-d]pyrimidin-4-one scaffold enables π-π stacking with biological targets .
- Substituents : The 3,3-dimethyl-2-oxobutylsulfanyl group enhances lipophilicity, while the furan-2-ylmethyl moiety may participate in hydrogen bonding .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies show:
- Thermal stability : Decomposition above 150°C (DSC/TGA data).
- pH sensitivity : Hydrolysis of the sulfanyl group occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions . Recommended storage: –20°C in anhydrous DMSO or ethanol .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs inhibit kinases and GPCRs. Computational docking suggests affinity for ATP-binding pockets due to the pyrimidine ring’s mimicry of adenine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the sulfanyl intermediate?
Use a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. THF), temperature (50–80°C), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Response surface methodology : Identifies optimal conditions (e.g., DMF at 70°C with K₂CO₃ increases yield by 20%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Check for degradation products in cell-based vs. cell-free assays .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Models interactions with kinase targets (e.g., EGFR) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Forecasts logP (~3.5) and CYP450 inhibition risks .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Modify substituents : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to test target selectivity .
- Introduce bioisosteres : Substitute the sulfanyl group with sulfoxide/sulfone to alter electronic properties .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration .
Key Data Contradictions and Solutions
- Contradiction : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution : Validate assay protocols (e.g., ATP concentration, pre-incubation time) and compound purity . - Contradiction : Varied solubility profiles in DMSO vs. aqueous buffers.
Resolution : Use dynamic light scattering (DLS) to assess aggregation at >100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
